Cas no 1421312-12-0 (2-Bromo-4-methoxy-1,3-dinitro-benzene)

2-Bromo-4-methoxy-1,3-dinitro-benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-methoxy-1,3-dinitro-benzene
- 3-bromo-1-methoxy-2,4-dinitrobenzene
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- Inchi: 1S/C7H5BrN2O5/c1-15-5-3-2-4(9(11)12)6(8)7(5)10(13)14/h2-3H,1H3
- InChI Key: FPDNCAVWOUOBNQ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1[N+](=O)[O-])OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 275.93818 g/mol
- Monoisotopic Mass: 275.93818 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 277.03
- XLogP3: 2.2
- Topological Polar Surface Area: 101
2-Bromo-4-methoxy-1,3-dinitro-benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B421170-50mg |
2-bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
A2B Chem LLC | AI34878-2.5g |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 2.5g |
$894.00 | 2024-04-20 | |
TRC | B421170-100mg |
2-bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 100mg |
$ 160.00 | 2022-06-07 | ||
TRC | B421170-10mg |
2-bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AI34878-1g |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 1g |
$447.00 | 2024-04-20 | |
1PlusChem | 1P00HWTA-1g |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 1g |
$562.00 | 2024-06-20 | |
1PlusChem | 1P00HWTA-500mg |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 500mg |
$389.00 | 2024-06-20 | |
1PlusChem | 1P00HWTA-2.5g |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 2.5g |
$1109.00 | 2024-06-20 | |
A2B Chem LLC | AI34878-500mg |
2-Bromo-4-methoxy-1,3-dinitro-benzene |
1421312-12-0 | 97% | 500mg |
$315.00 | 2024-04-20 |
2-Bromo-4-methoxy-1,3-dinitro-benzene Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on 2-Bromo-4-methoxy-1,3-dinitro-benzene
Professional Introduction to 2-Bromo-4-methoxy-1,3-dinitro-benzene (CAS No. 1421312-12-0)
2-Bromo-4-methoxy-1,3-dinitro-benzene, with the chemical identifier CAS No. 1421312-12-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This heterocyclic aromatic derivative is characterized by its bromine and methoxy substituents, positioned strategically on a benzene ring that is further functionalized with two nitro groups. The unique structural arrangement of this compound imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound’s molecular structure consists of a benzene core substituted with bromine at the 2-position, a methoxy group at the 4-position, and two nitro groups at the 1 and 3 positions. This specific configuration enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The presence of electron-withdrawing nitro groups increases the electrophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions. Meanwhile, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
In recent years, 2-Bromo-4-methoxy-1,3-dinitro-benzene has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it an ideal candidate for constructing complex scaffolds found in pharmaceuticals targeting various diseases. For instance, researchers have leveraged this compound to synthesize derivatives with potential applications in oncology, neurology, and anti-inflammatory therapies. The nitro groups can be selectively reduced to amino groups, enabling the formation of amides or ureas—functional motifs commonly present in bioactive molecules.
One of the most compelling aspects of 2-Bromo-4-methoxy-1,3-dinitro-benzene is its role in constructing heterocyclic frameworks. Medicinal chemists have utilized this compound to generate fused ring systems, such as benzodiazepines or quinolines, which are known for their biological activity. The methoxy group at the 4-position can also be oxidized to a carboxylic acid or converted into an ester, broadening its synthetic utility. These transformations have been instrumental in designing molecules with enhanced binding affinity and improved pharmacokinetic profiles.
The compound’s relevance extends beyond drug discovery into advanced materials science. Its ability to undergo controlled functionalization has made it useful in creating organic semiconductors and light-emitting diodes (OLEDs). In these applications, the electron-deficient nature of the nitro-substituted benzene ring contributes to efficient charge transport properties. Additionally, researchers have explored its use in polymer chemistry, where it serves as a monomer or cross-linking agent to develop novel polymeric materials with tailored properties.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Bromo-4-methoxy-1,3-dinitro-benzene. For example, transition-metal-catalyzed reactions have enabled more efficient and selective modifications of this compound. Palladium-catalyzed cross-coupling reactions allow for seamless introduction of aryl or vinyl groups at various positions on the benzene ring, while copper-mediated reactions facilitate nitrogen incorporation into adjacent positions. These innovations have streamlined access to structurally diverse derivatives while maintaining high yields and purity.
The pharmaceutical industry has also embraced CAS No. 1421312-12-0 as a building block for next-generation therapeutics. Its structural versatility allows for rapid screening and optimization of lead compounds using computational modeling and high-throughput synthesis techniques. By leveraging machine learning algorithms to predict biological activity based on molecular descriptors derived from this scaffold, researchers can accelerate the drug discovery process significantly.
In conclusion,2-Bromo-4-methoxy-1,3-dinitro-benzene represents a multifaceted compound with broad applications across medicinal chemistry and materials science. Its unique structural features—combining bromine and methoxy substituents with nitro groups—make it an indispensable tool for synthetic chemists seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new methodologies for its functionalization and application,CAS No. 1421312-12-0 is poised to remain at the forefront of scientific innovation.
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